
Ethyl Indolizine-1-carboxylate
Overview
Description
Ethyl indolizine-1-carboxylate is a heteroaromatic compound featuring a fused bicyclic structure with a nitrogen atom bridging five- and six-membered rings. This scaffold is isoelectronic with indole and structurally related to purines, making it a versatile platform for drug discovery. Its derivatives exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The compound’s synthetic flexibility allows for substitutions at positions 2, 3, and 7, enabling tailored modifications to enhance pharmacological profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Indolizine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of pyridine or quinoline with phenacyl bromides or bromoacetophenones, ethyl glyoxalate, and sodium carbonate in refluxing acetonitrile . Another method involves the use of radical species or radical intermediates to synthesize indolizines and their derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: Ethyl Indolizine-1-carboxylate undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl Indolizine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl Indolizine-1-carboxylate involves its interaction with various molecular targets and pathways. It can mimic the structure of peptides and bind reversibly to enzymes, thereby exerting significant physiological and pharmacological effects . Its unique structure allows it to interact with multiple receptors, making it a versatile compound in medicinal chemistry .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The biological and physicochemical properties of ethyl indolizine-1-carboxylate derivatives vary significantly based on substituents. Below is a detailed comparison with key analogues:
Substitution Patterns and Physicochemical Properties
<sup>†</sup>LogP calculated using ChemBioDraw Ultra 13.0.
*Range varies with substituent hydrophobicity.
Key Trends in Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups (EWGs): 4-Cyanobenzoyl (2q) increases LogP (4.83) and reduces anticancer efficacy, suggesting hydrophobic substituents may hinder cellular uptake . 4-Bromobenzoyl (2b) balances lipophilicity (LogP 2.18) with potent anticancer activity (-63.1% inhibition) .
Methoxy Substitutions :
- 3,4,5-Trimethoxybenzoyl (11a) enhances tubulin binding (IC50 1.2 µM) via π-π stacking with colchicine site residues .
Trifluoromethyl Groups :
- 7-CF3 (4d) improves anti-inflammatory activity by stabilizing interactions with COX-2’s hydrophobic pocket .
Biological Activity
Overview
Ethyl Indolizine-1-carboxylate is a heterocyclic compound belonging to the indolizine family, recognized for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic properties. Research indicates that derivatives of this compound exhibit significant antiviral, anticancer, and antimicrobial activities, making it a promising candidate for drug development.
Target Interactions
This compound interacts with various biological targets, influencing several biochemical pathways. Its mechanism of action includes:
- Enzyme Interaction : The compound binds reversibly to enzymes, mimicking peptide structures, which can inhibit or activate enzymatic functions.
- Cell Signaling Pathways : It influences cellular processes such as gene expression and metabolism. In cancer cells, it has been shown to induce apoptosis through specific signaling pathways.
- Subcellular Localization : Predominantly localized in the cytoplasm and nucleus, it interacts with transcription factors and other biomolecules, affecting cellular functions.
Antiviral and Anticancer Properties
Research has demonstrated that this compound derivatives possess promising antiviral and anticancer properties. For instance:
- Antiviral Activity : Studies indicate effectiveness against various viral strains, potentially through inhibition of viral replication mechanisms.
- Anticancer Activity : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating specific pathways .
Antimicrobial and Larvicidal Effects
The compound also exhibits significant antimicrobial properties:
- Antimicrobial Activity : this compound has been tested against a range of bacteria and fungi, showing notable inhibitory effects.
- Larvicidal Activity : A study focused on larvicidal effects against Anopheles arabiensis larvae revealed that specific analogues achieved mortality rates up to 81%, indicating potential for use in vector control strategies .
Synthesis and Characterization
This compound can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm structural integrity .
Pharmacological Studies
A comprehensive pharmacological study evaluated the cytotoxicity of several indolizine derivatives against multi-drug-resistant strains of Mycobacterium tuberculosis. The results indicated promising anti-tuberculosis activity with certain derivatives demonstrating effective inhibition at low concentrations .
Data Table: Biological Activities of this compound Derivatives
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Therapeutic Applications : Further studies could elucidate its potential as an anti-inflammatory or antioxidant agent.
- Structural Modifications : Investigating the effects of structural modifications on biological activity may lead to the development of more potent derivatives.
- In Vivo Studies : Transitioning from in vitro findings to in vivo studies will be crucial for understanding the full therapeutic potential and safety profile.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl indolizine-1-carboxylate derivatives?
this compound derivatives are typically synthesized via cyclization reactions involving pyridinium salts and electron-deficient alkynes. For example, a general protocol involves reacting 4-acetyl-1-[2-(4-substituted phenyl)-2-oxoethyl]pyridinium bromide with substituted ethyl propiolate in dry dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at room temperature . Modifications in substituents (e.g., benzoyl, methoxy, or halogen groups) are achieved by varying the starting materials, enabling structural diversity. Reaction optimization often focuses on solvent choice, stoichiometry, and reaction time to improve yields.
Q. How are this compound derivatives characterized for purity and structural identity?
Characterization involves a combination of analytical techniques:
- Melting points (determined via open capillary method) to assess purity .
- Spectroscopic methods :
- ¹H/¹³C NMR to confirm substituent positions and core structure .
- Mass spectrometry (ESI) to verify molecular ion peaks (e.g., m/z = 398 [M+H]⁺ for a 4-fluorobenzoyl derivative) .
- Elemental analysis (CHN) to validate empirical formulas (e.g., C₁₉H₁₅N₃O₇) .
- cLogP calculations (via ChemDraw) to predict lipophilicity for drug-likeness studies .
Advanced Research Questions
Q. How do researchers statistically compare the inhibitory activities (IC₅₀) of this compound analogs against target enzymes?
IC₅₀ values are analyzed using one-way ANOVA to assess the main effect of treatment (e.g., substituent variations) on enzyme inhibition. Post hoc Bonferroni tests correct for Type I errors when comparing multiple analogs (e.g., ethyl 7-methoxy-3-(substituted benzoyl)-2-substituted derivatives 2a–i ). Data are rank-transformed to meet ANOVA assumptions, and significance is set at p < 0.05. For example, analogs with 4-CN substituents showed significantly lower IC₅₀ (6.56 µM) compared to methyl-substituted derivatives (7.24 µM) against COX-2 .
Q. What methodologies are employed to resolve contradictions in biological activity data across derivatives?
Contradictions (e.g., inconsistent IC₅₀ values in similar analogs) are addressed by:
- Replicating assays under standardized conditions (enzyme-linked immunosorbent assay kits with triplicate measurements) .
- Computational validation : Molecular docking studies (e.g., using AutoDock Vina) identify binding affinity variations caused by substituent steric or electronic effects .
- Meta-analysis of substituent trends (e.g., electron-withdrawing groups enhancing COX-2 inhibition) to reconcile outliers .
Q. How can molecular docking studies be integrated with experimental IC₅₀ data to elucidate the mechanism of action?
Docking simulations map the interaction of derivatives with enzyme active sites (e.g., COX-2 or mycobacterial InhA). For instance, ethyl 7-methoxy-3-(4-CN-benzoyl)indolizine-1-carboxylate showed strong hydrogen bonding with Arg120 and Tyr355 residues in COX-2, correlating with its low IC₅₀ (6.56 µM). This synergy validates the derivative's mechanism as a competitive inhibitor .
Q. How do substituents at specific positions influence the COX-2 inhibitory potency of these derivatives?
Substituent effects are systematically evaluated using structure-activity relationship (SAR) studies:
- Position 3 : Electron-withdrawing groups (e.g., 4-CN, 4-Br) enhance potency by stabilizing enzyme interactions (IC₅₀ = 6.56–7.24 µM) .
- Position 7 : Methoxy or acetyl groups improve solubility and bioavailability without compromising activity .
- Position 2 : Methyl substitutions reduce steric hindrance, optimizing binding pocket fit .
Q. What strategies ensure reproducibility of synthetic protocols across laboratories?
Reproducibility is ensured by:
- Detailed experimental reporting : Including solvent purity, temperature control, and catalyst equivalents (e.g., 1:1 K₂CO₃ ratio) .
- Supplementary data : Providing NMR spectra, chromatograms, and crystallographic data (e.g., CCDC deposition numbers) for peer validation .
- Cross-lab validation : Independent replication studies, as seen in anti-tubercular activity assays for 7-acetyl derivatives .
Q. Data Presentation Guidelines
- Tables : Report IC₅₀ values with standard deviations and statistical annotations (e.g., superscript letters in Table 2 of ).
- Figures : Use docking poses superimposed on enzyme structures to visualize binding modes .
- Crystallography : Include unit cell parameters and refinement statistics (e.g., R factors) for structural derivatives .
Properties
IUPAC Name |
ethyl indolizine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-6-8-12-7-4-3-5-10(9)12/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDGFXKIAMPUBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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